N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine

Description

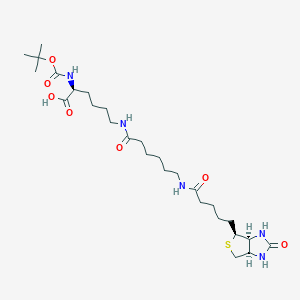

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine (CAS: 102910-26-9) is a lysine derivative functionalized with a tert-butoxycarbonyl (t-Boc) protecting group at the α-amino position and a biotin moiety attached via a caproyl (6-carbon) linker at the ε-amino position . Its molecular formula is C31H50N6O9S, with a molecular weight of 682.83 g/mol . The compound is primarily used in biochemical research for site-specific biotinylation of proteins or peptides, enabling affinity-based applications such as pull-down assays, streptavidin-biotin complex formation, and biomolecular immobilization .

The N-hydroxysuccinimide (NHS) ester derivative (CAS: 102910-27-0) is commercially available for conjugating the biotin group to primary amines (e.g., lysine residues) under mild conditions . Key suppliers include Biosynth Carbosynth and American Custom Chemicals Corporation, offering packaging sizes from 10 mg to 250 mg, with prices ranging from $130 to $1530 depending on quantity .

Properties

IUPAC Name |

(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H47N5O7S/c1-27(2,3)39-26(38)31-18(24(35)36)11-8-10-16-29-21(33)13-5-4-9-15-28-22(34)14-7-6-12-20-23-19(17-40-20)30-25(37)32-23/h18-20,23H,4-17H2,1-3H3,(H,28,34)(H,29,33)(H,31,38)(H,35,36)(H2,30,32,37)/t18-,19-,20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJWUKCJHUOTJU-MXBUBSDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676258 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102910-26-9 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis Strategy

The preparation involves sequential protection, coupling, and purification steps:

Boc Protection of L-Lysine

-

Reagents : Boc anhydride, triethylamine (TEA), tetrahydrofuran (THF).

-

Mechanism : The α-amino group of L-lysine reacts with Boc anhydride under basic conditions to form N2-t-Boc-lysine .

-

Conditions : 0°C to room temperature, 4–6 hours, pH 8–9.

-

Outcome : Selective protection of the α-amino group while leaving the ε-amino group free.

Synthesis of Biotinamido-6-N-caproic Acid

-

Reagents : Biotin, 6-aminocaproic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS).

-

Mechanism : EDC/NHS-mediated coupling of biotin’s carboxylic acid to 6-aminocaproic acid’s amine, forming biotinamidocaproic acid .

-

Conditions : Dichloromethane (DCM), 0°C to room temperature, 12–24 hours.

Activation of Biotinamidocaproic Acid

Coupling to N2-t-Boc-lysine

-

Reagents : N2-t-Boc-lysine, biotinamidocaproic acid NHS ester, TEA.

-

Mechanism : The ε-amino group of Boc-lysine reacts with the NHS ester, forming an amide bond.

-

Conditions : DMF, room temperature, 12–24 hours.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Comparative Analysis of Methodologies

The NHS ester method outperforms traditional 4-nitrophenyl esters in coupling efficiency and reaction speed due to superior leaving-group properties.

Industrial and Laboratory-Scale Considerations

Scalability Challenges

-

Cost of Biotin : Accounts for ~60% of raw material expenses.

-

Purification : Reverse-phase HPLC is effective but costly for large batches.

Chemical Reactions Analysis

Types of Reactions

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine can undergo various chemical reactions, including:

Substitution Reactions: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the lysine residue.

Amide Bond Formation: The biotin moiety is attached through an amide bond, which can be formed using coupling reagents like DCC and NHS.

Common Reagents and Conditions

DCC and NHS: Used for amide bond formation.

Trifluoroacetic Acid (TFA): Commonly used to remove the Boc protecting group under acidic conditions.

Major Products Formed

The primary product formed from these reactions is this compound itself, with potential for further derivatization depending on the specific research application.

Scientific Research Applications

Scientific Research Applications

The versatility of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine allows it to be employed in various fields:

Proteomics

This compound is extensively used in proteomics for studying protein-protein interactions and post-translational modifications. Its ability to label proteins facilitates their detection and purification through streptavidin-based methods.

Biochemistry

In biochemistry, it is utilized for developing biotinylated peptides and proteins for various assays, including enzyme-linked immunosorbent assays (ELISA) and Western blotting.

Medicine

This compound plays a crucial role in developing diagnostic tools and therapeutic agents. Its application includes enhancing the specificity of drug delivery systems by targeting specific biomolecules.

Industrial Applications

Industrially, this compound is used to produce biotinylated reagents for research and development purposes, contributing to advancements in various biochemical assays.

Case Studies

-

Protein Interaction Studies :

- Researchers utilized this compound to label specific proteins in cell lysates, enabling the investigation of protein interactions under physiological conditions.

-

Diagnostic Assays :

- In a study aimed at developing a novel diagnostic tool for detecting biomarkers in cancer, this compound was employed to create biotinylated antibodies that significantly improved assay sensitivity.

-

Therapeutic Development :

- The compound was incorporated into drug delivery systems targeting cancer cells, demonstrating enhanced specificity and reduced off-target effects compared to traditional delivery methods.

Mechanism of Action

The mechanism of action of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine involves its biotin moiety, which binds strongly to streptavidin. This interaction is highly specific and stable, making it useful for various biochemical assays. The compound can be used to label proteins, allowing for their detection and purification through streptavidin-based methods .

Comparison with Similar Compounds

(a) Linker Chemistry

- Caproyl (C6) linker : Provides a hydrophobic 6-carbon chain , offering moderate flexibility and steric spacing between biotin and the target molecule. This is advantageous for reducing steric hindrance in streptavidin binding compared to shorter linkers like cystamine .

- PEG linkers: Compounds like DHLA-TEG-biotin incorporate hydrophilic polyethylene glycol (PEG) spacers, improving solubility in aqueous buffers and enhancing biocompatibility for nanoparticle functionalization .

- Disulfide linkers : Biotinyl Cystamine allows reversible conjugation via disulfide bond reduction (e.g., using dithiothreitol), enabling elution of captured biomolecules .

(b) Reactive Groups

- NHS ester : The NHS ester derivative of the target compound enables efficient amine-targeted conjugation, ideal for labeling lysine residues in proteins .

- Silane groups : Biotin-PEG4-Silane is tailored for covalent bonding to hydroxyl-rich surfaces (e.g., glass, metal oxides), expanding utility in biosensor development .

- Sulfosuccinimidyl groups : Enhance water solubility and reaction efficiency in physiological conditions compared to standard NHS esters .

Commercial and Practical Considerations

- Cost : The NHS ester derivative ranges from $130 (10 mg) to $1530 (250 mg) , reflecting higher costs than simpler biotinylation reagents like Biotinyl Cystamine .

- Stability : The t-Boc group enhances stability during storage but requires deprotection (e.g., with trifluoroacetic acid) for subsequent reactions, adding a step compared to unprotected analogs .

Biological Activity

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine, commonly referred to as biotinylated lysine, is a specialized compound used extensively in biochemical research. Its structural formula is , and it has a molecular weight of approximately 585.76 g/mol. This compound is notable for its applications in protein labeling, affinity purification, and enzyme assays due to the incorporation of biotin, a vitamin known for its strong binding affinity to avidin and streptavidin.

This compound functions primarily through its biotin moiety, which allows for high-affinity interactions with proteins that contain avidin or streptavidin. This property is exploited in various applications:

- Protein Labeling : The compound can be conjugated to proteins for tracking and detection purposes.

- Affinity Purification : It facilitates the isolation of proteins from complex mixtures by using biotin-streptavidin interactions.

- Enzyme Assays : The compound can be used to label enzymes for activity assays, enhancing detection sensitivity.

Experimental Studies

Several studies have highlighted the biological activity and utility of this compound:

- Protein Interaction Studies : Research indicates that this compound can effectively label various proteins, allowing for their subsequent purification and characterization. For example, a study demonstrated its use in isolating recombinant proteins from bacterial lysates using streptavidin-coated beads .

- Cellular Uptake : Studies have shown that biotinylated compounds can enhance cellular uptake when attached to drug molecules or imaging agents, thereby improving therapeutic efficacy .

- Immunoassays : The compound has been utilized in enzyme-linked immunosorbent assays (ELISAs) where it plays a crucial role in signal amplification by linking antibodies to detectable markers .

Case Study 1: Protein Purification

In a study published in a prominent journal, researchers utilized this compound for the purification of a recombinant enzyme. The enzyme was tagged with the biotinylated lysine, followed by affinity purification using streptavidin resin. The results showed over 90% purity of the target protein, demonstrating the effectiveness of this approach in protein engineering applications.

Case Study 2: Drug Delivery Systems

Another significant application was reported where this compound was conjugated to nanoparticles for targeted drug delivery. The biotinylated nanoparticles exhibited enhanced cellular uptake in cancer cells expressing high levels of biotin receptors, leading to improved therapeutic outcomes in preclinical models .

Data Table

The following table summarizes key characteristics and applications of this compound:

| Property/Characteristic | Details |

|---|---|

| Molecular Formula | C27H47N5O7S |

| Molecular Weight | 585.76 g/mol |

| CAS Number | 102910-26-9 |

| Applications | Protein labeling, affinity purification, enzyme assays |

| Storage Conditions | -20°C |

| Shipping Conditions | Room Temperature |

Q & A

Q. Q1: What are the standard protocols for synthesizing and characterizing N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine?

Methodological Answer : Synthesis typically involves sequential protection/deprotection of lysine residues. The t-Boc group is introduced first to protect the α-amino group, followed by biotinylation via NHS ester chemistry at the ε-amino position. Critical steps include:

- Purification : Use reversed-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) to isolate intermediates and final product.

- Characterization : Confirm purity via LC-MS (ESI+) for molecular ion detection (expected [M+H]+ ~700–750 Da) and validate structural integrity using ¹H/¹³C NMR in deuterated DMSO or methanol .

Q. Q2: How is this compound used in bioconjugation strategies for protein labeling?

Methodological Answer : The biotin moiety enables streptavidin/avidin-based affinity capture. Key considerations:

- Reaction Optimization : Adjust pH (7.5–8.5) to ensure ε-amine nucleophilicity while avoiding hydrolysis of the NHS ester.

- Molar Ratio : Use a 5–10-fold excess of the biotinylation reagent over the target protein to maximize labeling efficiency.

- Validation : Confirm labeling via SDS-PAGE with streptavidin-HRP Western blot or fluorescence quenching assays .

Advanced Research Questions

Q. Q3: How to resolve contradictions in experimental data regarding the compound’s stability under varying pH and temperature conditions?

Methodological Answer : Conflicting stability reports often arise from differences in solvent systems or analytical methods. To address this:

- Controlled Degradation Studies : Incubate the compound in buffers (pH 4–10) at 25°C and 37°C. Monitor degradation kinetics via UPLC-MS at 12/24/48-hour intervals.

- Mechanistic Analysis : Use Arrhenius plots to model temperature-dependent degradation and identify hydrolysis-prone functional groups (e.g., Boc or biotinamide bonds) .

Q. Q4: What strategies mitigate solubility limitations of this compound in aqueous buffers?

Methodological Answer : The compound’s hydrophobicity (due to Boc and caproyl groups) necessitates:

Q. Q5: How to validate the compound’s role in competitive binding assays when conflicting affinity data are reported?

Methodological Answer : Discrepancies may stem from assay design (e.g., immobilized vs. solution-phase targets). To reconcile:

- Surface Plasmon Resonance (SPR) : Compare on-rate (kₐ), off-rate (k𝒹), and equilibrium dissociation constants (Kᴅ) across assay formats.

- Control Experiments : Include unmodified lysine or biotin-only analogs to isolate contributions of the caproyl spacer to binding kinetics .

Data Analysis & Interpretation

Q. Q6: How to design experiments distinguishing between nonspecific binding and true biotin-mediated interactions in cellular assays?

Methodological Answer :

- Blocking Controls : Pre-treat samples with excess free biotin (1–5 mM) to saturate streptavidin-binding sites.

- Negative Controls : Use a non-biotinylated analog (e.g., N2-t-Boc-lysine) under identical conditions.

- Quantitative Analysis : Calculate signal-to-noise ratios (SNR) via flow cytometry or confocal microscopy and apply statistical tests (e.g., ANOVA with post-hoc correction) .

Q. Q7: What analytical techniques are optimal for detecting trace impurities in synthesized batches?

Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Identify low-abundance impurities (e.g., de-Boc byproducts) with ppm-level mass accuracy.

- 2D-LC/MS : Couple hydrophilic interaction chromatography (HILIC) with reversed-phase separations to resolve polar and non-polar contaminants .

Cross-Disciplinary Applications

Q. Q8: How to adapt this compound for use in PROTAC (Proteolysis-Targeting Chimera) development?

Methodological Answer : The biotin handle enables modular assembly of ternary complexes. Key steps:

Q. Q9: What methodologies address reproducibility challenges in multi-lab studies using this compound?

Methodological Answer :

- Batch Standardization : Share reference samples (e.g., NMR-validated aliquots) across collaborating labs.

- Inter-Lab Calibration : Perform round-robin testing with standardized protocols (e.g., buffer composition, incubation times) and statistical meta-analysis of aggregated data .

Ethical & Methodological Compliance

Q. Q10: How to ensure compliance with safety guidelines when handling this compound in vivo?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.